

steric and electronic parameters of dCAACs

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An In-depth Technical Guide to the Steric and Electronic Parameters of Dicarbene-Appended Carbenes (dCAACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key steric and electronic parameters of dicarbene-appended carbenes (dCAACs), ligands that are gaining increasing attention in catalysis and materials science. Understanding these parameters is crucial for the rational design of catalysts and functional materials with tailored properties. This document summarizes quantitative data, details experimental protocols for their determination, and provides visualizations of key concepts.

Introduction to dCAACs

Dicarbene-appended carbenes (dCAACs) are a class of N-heterocyclic carbenes (NHCs) characterized by two exocyclic carbene moieties attached to the backbone of a central carbene. This unique structural feature imparts distinct steric and electronic properties compared to traditional NHCs and cyclic (alkyl)(amino)carbenes (CAACs). The electronic nature and steric bulk of dCAACs can be finely tuned by modifying the substituents on the exocyclic carbenes and the endocyclic nitrogen atom, allowing for precise control over their coordination chemistry and catalytic activity.

Key Steric and Electronic Parameters

The reactivity and efficacy of dCAACs in catalytic applications are largely governed by their steric and electronic properties. Two of the most important and widely used descriptors are the



percent buried volume (%Vbur) for sterics and the Tolman electronic parameter (TEP) for electronics.

Steric Parameter: Percent Buried Volume (%Vbur)

The percent buried volume (%Vbur) is a powerful tool for quantifying the steric bulk of a ligand. [1][2] It is defined as the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[3] Unlike the Tolman cone angle, which is less accurate for complex, non-symmetrical ligands, %Vbur provides a more precise and versatile measure of the steric environment created by the ligand.[4][5]

The steric profile of dCAACs is a critical factor in determining the stability of the resulting metal complexes and the selectivity of the catalyzed reactions. The bulky nature of many dCAAC ligands can create a protective pocket around the metal center, influencing substrate approach and promoting specific reaction pathways.

Electronic Parameter: Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) is a measure of the net electron-donating ability of a ligand. [6] It is determined experimentally by measuring the frequency of the A1 symmetric C-O stretching vibration of a tricarbonylnickel(0) complex of the ligand, [Ni(CO) $_3$ (L)]. More electron-donating ligands lead to increased electron density on the metal center, which results in greater π -backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bonds and lowers their stretching frequency.

The electronic properties of dCAACs are crucial for their catalytic activity, as they influence the reactivity of the metal center. The strong σ -donating and variable π -accepting capabilities of dCAACs can be modulated to optimize catalytic cycles.

Quantitative Data for dCAACs and Related Carbenes

While a comprehensive database for a wide range of dCAACs is still under development in the scientific community, the following table presents available and representative data for related carbene ligands to provide a comparative context. Researchers can utilize the experimental protocols outlined in the next section to determine these values for novel dCAACs.



Ligand Type	Specific Ligand	Tolman Electronic Parameter (TEP) (cm ⁻¹)	Percent Buried Volume (%Vbur)
NHC	IMe	2069.2	29.8
IMes	2061.3	45.4	
IPr	2059.4	56.7	
SIPr	2054.1	65.5	
CAAC	cAAC	Typically strong donors	Generally high
dCAAC	Various substituted	Expected to be strong donors	Expected to be high and tunable

Note: Data for specific dCAACs is sparse in the literature. The values for NHCs are provided for comparison. The electronic and steric properties of dCAACs are anticipated to be highly tunable based on their substitution patterns.

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by infrared (IR) spectroscopy of the corresponding [Ni(CO)₃(dCAAC)] complex.

Workflow for TEP Determination



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Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).

Methodology:

- Synthesis of the Nickel Carbonyl Complex: The dCAAC ligand is reacted with a suitable nickel(0) precursor, typically tetracarbonylnickel(0) [Ni(CO)₄], in an inert atmosphere. The reaction leads to the displacement of one carbonyl ligand to form the [Ni(CO)₃(dCAAC)] complex. The product is then isolated and purified.
- Infrared Spectroscopy: A solution of the purified complex is prepared in a non-polar solvent (e.g., hexane or dichloromethane). The infrared spectrum is recorded, focusing on the ν(CO) stretching region (typically 1900–2100 cm⁻¹).
- Data Analysis: The A₁ symmetric stretching frequency of the carbonyl ligands is identified. This value is the Tolman Electronic Parameter for the dCAAC ligand.

Determination of the Percent Buried Volume (%Vbur)

The %Vbur is calculated from the solid-state structure of a metal-dCAAC complex, which is determined by single-crystal X-ray diffraction.[7]

Workflow for %Vbur Determination



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Caption: Workflow for the determination of the percent buried volume (%Vbur).

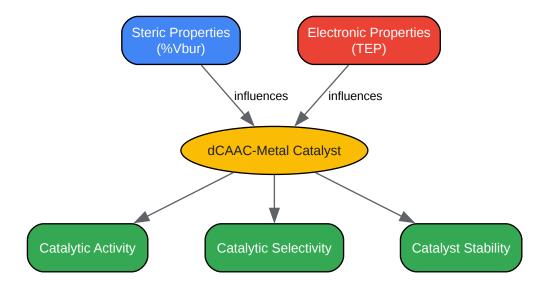
Methodology:



- Synthesis and Crystallization: A well-defined metal complex of the dCAAC ligand is synthesized. Single crystals of this complex suitable for X-ray diffraction are grown.
 Complexes with metals such as gold(I), palladium(II), or iridium(I) are commonly used for this purpose.[8][9]
- Single-Crystal X-ray Diffraction: The crystal structure of the complex is determined using single-crystal X-ray diffraction. This provides the precise atomic coordinates of all atoms in the complex.
- Computational Calculation: The %Vbur is calculated from the crystallographic information file (.cif). Specialized software, such as SambVca, is used for this calculation.[3] The calculation involves defining a sphere of a given radius (typically 3.5 Å) around the metal center and determining the volume occupied by the van der Waals spheres of the atoms of the dCAAC ligand within this sphere.

Logical Relationship of Steric and Electronic Parameters to Catalytic Performance

The interplay between steric and electronic parameters is fundamental to the performance of a dCAAC-based catalyst. The following diagram illustrates this relationship.



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Caption: Relationship between dCAAC parameters and catalytic outcomes.



This diagram shows that both the steric and electronic properties of the dCAAC ligand are key determinants of the overall characteristics of the metal catalyst. These properties, in turn, dictate the catalyst's activity, selectivity (e.g., regioselectivity, stereoselectivity), and stability under reaction conditions. By systematically modifying the dCAAC ligand structure and measuring the resulting changes in TEP and %Vbur, researchers can develop a deeper understanding of structure-activity relationships and design more effective catalysts.

Conclusion

The steric and electronic parameters of dCAACs, namely the percent buried volume and the Tolman electronic parameter, are critical descriptors for understanding and predicting their behavior in coordination chemistry and catalysis. The experimental protocols detailed in this guide provide a framework for the characterization of new dCAAC ligands. A systematic approach to quantifying these parameters will undoubtedly accelerate the development of novel and highly efficient catalytic systems based on this promising class of ligands, with potential applications spanning from fine chemical synthesis to drug development.

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